

An In-Depth Technical Guide to mRuby Fluorescent Protein

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Miniruby*

Cat. No.: *B1177709*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Genetically encoded fluorescent proteins (FPs) have become indispensable tools for visualizing and quantifying cellular processes in real-time. Among these, red fluorescent proteins (RFPs) are particularly valuable for multicolor imaging and deep-tissue applications due to their longer excitation and emission wavelengths, which minimize phototoxicity and background autofluorescence.^[1] This guide provides a comprehensive overview of mRuby, a bright monomeric red fluorescent protein, and its enhanced variants.

mRuby was engineered from the tetrameric protein eqFP611, isolated from the sea anemone *Entacmaea quadricolor*.^[1] Its development marked a significant step forward by providing a truly monomeric RFP with excellent brightness, a large Stokes shift, and exceptional pH stability, making it a versatile tool for a wide range of applications in cellular and molecular biology.^{[1][2]}

Core Properties and Quantitative Data

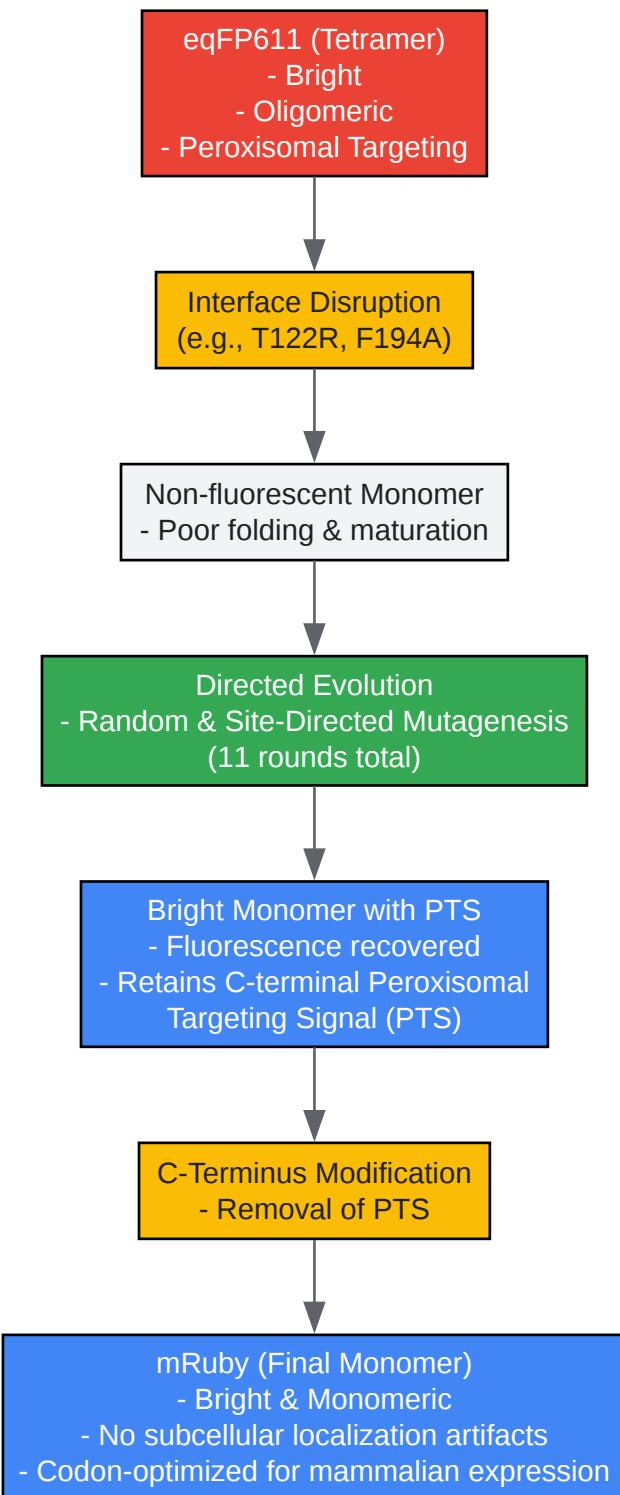
mRuby and its successors, mRuby2 and mRuby3, were developed to overcome limitations of earlier RFPs, such as oligomerization and suboptimal photophysical properties.^{[3][4]} The engineering efforts focused on improving monomericity, brightness, and photostability.

Quantitative Spectroscopic and Physical Properties

The key characteristics of the mRuby family of proteins are summarized below. These properties make them suitable for demanding applications, including live-cell imaging and Förster Resonance Energy Transfer (FRET).

Property	mRuby	mRuby2	mRuby3	Unit	Reference(s)
Excitation Max (λ_{ex})	558	~558	~559	nm	[1][3]
Emission Max (λ_{em})	605	~605	~605	nm	[1][3]
Stokes Shift	47	~47	~46	nm	[1]
Molar Extinction Coefficient (ϵ)	112,000	113,000	135,000	$\text{M}^{-1}\text{cm}^{-1}$	[1][3]
Quantum Yield (QY)	0.35	0.38	0.39	-	[1][3]
Brightness ($\epsilon \times \text{QY} / 1000$)	39.2	42.9	52.7	-	[1][3]
Photostability	Moderate	Improved	High (200% > mRuby2)	-	[3][4]
Maturation ($t_{1/2}$) at 37°C	2.8	-	-	hours	[1]
Oligomeric State	Monomer	Monomer	Monomer	-	[1][3]
pKa	4.4	-	-	-	[5]
Fluorescence Lifetime	2.6	-	-	ns	[1]

Development and Engineering


The creation of mRuby was a multi-step protein engineering endeavor aimed at converting the obligate tetramer eqFP611 into a functional monomer.[\[1\]](#) This process involved breaking the subunit interfaces, followed by extensive mutagenesis to restore fluorescence and improve folding.

From Tetramer to Monomer: The Engineering Pathway of mRuby

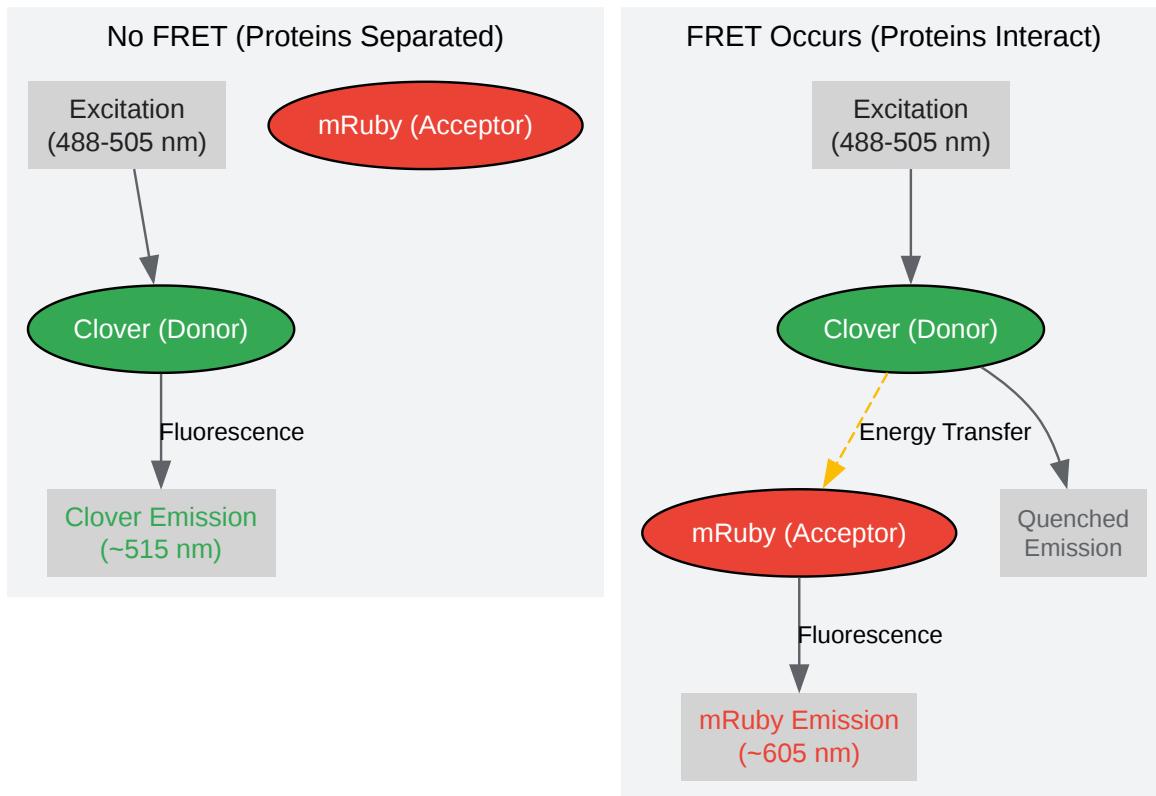
The initial challenge in engineering a monomeric version of eqFP611 was the loss of fluorescence upon disrupting the oligomeric interfaces.[\[6\]](#) The development pathway involved:

- Interface Disruption: Introduction of key mutations known to break the A/B and A/C subunit interactions in related tetrameric FPs.[\[6\]](#)
- Directed Evolution: Seven rounds of random mutagenesis and four rounds of multi-site-directed mutagenesis were performed to recover brightness and enhance proper folding of the monomeric variant.[\[1\]](#)
- Targeting Signal Removal: A cryptic peroxisomal targeting signal (PTS) at the C-terminus of eqFP611 was identified and removed to ensure even cytosolic distribution.[\[2\]\[7\]](#)
- Codon Optimization: The final mRuby sequence was codon-optimized for efficient expression in mammalian systems, resulting in a 5- to 8-fold increase in fluorescence signal in HEK293 cells.[\[1\]](#)

This extensive engineering process resulted in a final mRuby protein with 28 amino acid substitutions and a four-residue truncation compared to the original eqFP611.[\[1\]](#)

[Click to download full resolution via product page](#)

Engineering pathway from tetrameric eqFP611 to monomeric mRuby.


Applications in Research and Drug Development

mRuby's unique properties make it a powerful tool for a variety of applications.

- Subcellular Localization: As a monomer, mRuby is an excellent fusion tag for labeling proteins and organelles without causing aggregation or mislocalization. It has been successfully used to visualize the endoplasmic reticulum, microtubules, and peroxisomes.[[1](#)] [[8](#)]
- Multi-Color Imaging: The red-shifted spectrum of mRuby allows it to be used alongside cyan, green, and yellow FPs with minimal spectral overlap.
- FRET-Based Biosensors: mRuby and its variants are highly effective FRET acceptors. The Clover-mRuby2 pair, for instance, has one of the highest Förster radii ($r_0 = 6.3$ nm) of any FRET pair, enabling the development of highly sensitive biosensors for detecting kinase activity, ion concentrations, and protein-protein interactions.[[3](#)][[9](#)] The large spectral separation between the green donor (Clover) and red acceptor (mRuby) minimizes donor bleedthrough and direct acceptor excitation.[[10](#)]

Principle of Clover-mRuby FRET

Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer process between a donor fluorophore and an acceptor fluorophore. When the donor (e.g., Clover) is excited, it can transfer its energy to a nearby acceptor (e.g., mRuby2/3) if they are within a specific distance (typically 1-10 nm) and their emission/excitation spectra overlap.[[11](#)] This results in quenched donor fluorescence and sensitized acceptor emission, which can be measured to report on molecular proximity.

[Click to download full resolution via product page](#)

The principle of Förster Resonance Energy Transfer (FRET) using Clover and mRuby.

Experimental Protocols

Detailed protocols should be optimized for specific cell lines and experimental goals. The following provides a generalized methodology based on cited literature.

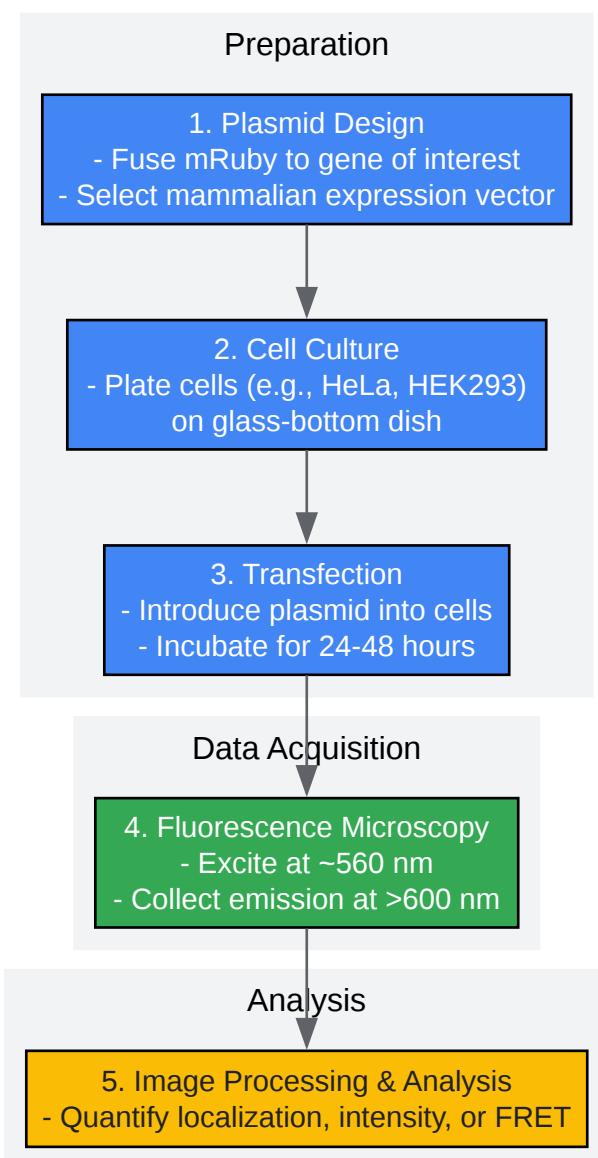
Plasmid Construction and Transfection

- **Vector Design:** The mRuby coding sequence can be cloned into a mammalian expression vector (e.g., pcDNA3.1) with appropriate promoters (e.g., CMV). For fusion proteins, mRuby can be attached to the N- or C-terminus of a protein of interest, often with a flexible peptide linker (e.g., GGTGGGS) to ensure proper folding of both moieties.
- **Cell Culture:** Human Embryonic Kidney (HEK293) or HeLa cells are commonly used.^{[1][8]} They should be maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented

with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

- Transfection: Cells are typically seeded on glass-bottom dishes or multi-well plates to reach 70-90% confluence on the day of transfection. Transfection can be performed using standard lipid-based reagents (e.g., Lipofectamine) according to the manufacturer's protocol. Expression of the fluorescent fusion protein is typically sufficient for imaging 24-48 hours post-transfection.[8]

Fluorescence Microscopy and Imaging


- Instrumentation: Imaging can be performed on a variety of systems, including widefield epifluorescence, laser-scanning confocal, or spinning-disk confocal microscopes.[1][8]
- Excitation and Emission: For mRuby, excitation is typically achieved using a 558 nm or 561 nm laser line.[1] Emission is collected through a bandpass filter centered around 605-680 nm.[1] For multi-color imaging with a green FP like EGFP, EGFP can be excited at 488 nm and its emission collected between 500-550 nm.[1]
- Live-Cell Imaging: For live-cell experiments, maintain cells at 37°C and 5% CO₂ using a stage-top incubator. Use minimal laser power to reduce phototoxicity and photobleaching, especially for long time-lapse experiments.

Spectroscopic Characterization (In Vitro)

- Protein Purification: Express mRuby in *E. coli* (e.g., JM109(DE3) strain) and purify the protein using Ni-NTA affinity chromatography if a His-tag is included.
- Spectral Measurement: Record absorption spectra on a spectrophotometer and fluorescence excitation/emission spectra on a spectrofluorometer.[1]
- Maturation Assay: To determine the maturation half-time, monitor the increase in fluorescence emission at 605 nm over time for a purified protein solution kept at 37°C.[1]

General Experimental Workflow for Cellular Imaging

The process of using mRuby as a cellular marker involves several key stages, from initial plasmid design to final image analysis.

[Click to download full resolution via product page](#)

A typical experimental workflow for imaging mRuby fusion proteins in mammalian cells.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mRuby, a Bright Monomeric Red Fluorescent Protein for Labeling of Subcellular Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mRuby, a bright monomeric red fluorescent protein for labeling of subcellular structures - ePrints Soton [eprints.soton.ac.uk]
- 3. Improving FRET dynamic range with bright green and red fluorescent proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] mRuby, a Bright Monomeric Red Fluorescent Protein for Labeling of Subcellular Structures | Semantic Scholar [semanticscholar.org]
- 8. mRuby, a Bright Monomeric Red Fluorescent Protein for Labeling of Subcellular Structures | PLOS One [journals.plos.org]
- 9. Developing a novel FRET assay, targeting the binding between Antizyme-AZIN - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. A Guide to Fluorescent Protein FRET Pairs [mdpi.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to mRuby Fluorescent Protein]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1177709#what-is-miniruby-fluorescent-protein\]](https://www.benchchem.com/product/b1177709#what-is-miniruby-fluorescent-protein)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com